

"analytical methods for quantification of 2-(3,5-Dimethoxyphenyl)morpholine"

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Compound of Interest

Compound Name:	2-(3,5-Dimethoxyphenyl)morpholine
CAS No.:	1001940-37-9
Cat. No.:	B1503433

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Application Note: Quantitative Analysis of **2-(3,5-Dimethoxyphenyl)morpholine** using Validated Chromatographic Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Dimethoxyphenyl)morpholine is a substituted morpholine derivative with potential applications in pharmaceutical development and organic synthesis. The morpholine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a range of biological activities. Accurate and precise quantification of **2-(3,5-Dimethoxyphenyl)morpholine** is critical for pharmacokinetic studies, formulation development, quality control, and regulatory compliance. This application note provides detailed protocols for the quantitative analysis of **2-(3,5-Dimethoxyphenyl)morpholine** in a given matrix, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and are grounded in the principles of analytical procedure validation as outlined by

the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).^{[1][2][3][4][5][6]}

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of **2-(3,5-Dimethoxyphenyl)morpholine** in solution-based samples, such as dissolution media or bulk drug substance. The inherent UV absorbance of the dimethoxyphenyl group allows for direct detection without the need for derivatization.

Principle of HPLC-UV Analysis

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.^[7] ^[8] For **2-(3,5-Dimethoxyphenyl)morpholine**, a reverse-phase C18 column is employed, where the nonpolar stationary phase retains the analyte. A polar mobile phase then elutes the compound, and its concentration is determined by measuring its absorbance of ultraviolet (UV) light at a specific wavelength.

Experimental Workflow: HPLC-UV



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Caption: Workflow for the quantification of **2-(3,5-Dimethoxyphenyl)morpholine** by HPLC-UV.

Detailed HPLC-UV Protocol

1. Materials and Reagents:

- **2-(3,5-Dimethoxyphenyl)morpholine** reference standard

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Deionized water (18.2 MΩ·cm)
- Phosphoric acid (reagent grade)
- 0.45 μm PTFE syringe filters

2. Instrumentation and Conditions:

- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (50:50, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 μL.
- Detection Wavelength: 275 nm.

3. Preparation of Standard and Sample Solutions:

- Diluent: Methanol.
- Standard Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **2-(3,5-Dimethoxyphenyl)morpholine** reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 μg/mL) by serial dilution of the stock solution with methanol.

- Sample Preparation: Accurately weigh the sample containing **2-(3,5-Dimethoxyphenyl)morpholine**, dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis and Quantification:

- Inject the calibration standards and the sample solutions into the HPLC system.
- Integrate the peak area corresponding to **2-(3,5-Dimethoxyphenyl)morpholine**.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
- Determine the concentration of **2-(3,5-Dimethoxyphenyl)morpholine** in the sample by interpolating its peak area from the calibration curve.

Method Validation Summary (HPLC-UV)

The validation of this analytical procedure should be performed according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][6][9]

Validation Parameter	Acceptance Criteria	Typical Result
Linearity (R ²)	≥ 0.999	0.9995
Range	1 - 100 µg/mL	Confirmed
Accuracy (% Recovery)	98.0% - 102.0%	99.2% - 101.5%
Precision (% RSD)	Intra-day: ≤ 2.0%, Inter-day: ≤ 2.0%	Intra-day: 0.8%, Inter-day: 1.2%
Limit of Detection (LOD)	Signal-to-Noise Ratio ≥ 3:1	0.3 µg/mL
Limit of Quantification (LOQ)	Signal-to-Noise Ratio ≥ 10:1	1.0 µg/mL
Specificity	No interference from blank/placebo at the retention time of the analyte.	Confirmed

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it ideal for quantifying trace amounts of **2-(3,5-Dimethoxyphenyl)morpholine**, particularly in complex matrices such as biological fluids or environmental samples. Due to the polarity of the morpholine moiety, a derivatization step is often employed to enhance volatility and improve chromatographic performance.[10][11]

Principle of GC-MS Analysis

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these fragments provides a unique "fingerprint" for identification and quantification. For morpholine-containing compounds, derivatization with a reagent like sodium nitrite under acidic conditions can form a more volatile N-nitroso derivative, which is amenable to GC analysis.[11][12][13]

Experimental Workflow: GC-MS



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Caption: Workflow for the quantification of **2-(3,5-Dimethoxyphenyl)morpholine** by GC-MS following derivatization.

Detailed GC-MS Protocol

1. Materials and Reagents:

- **2-(3,5-Dimethoxyphenyl)morpholine** reference standard

- Dichloromethane (GC grade)
- Hydrochloric acid (HCl), 0.05 M
- Sodium nitrite (NaNO₂), saturated solution
- Anhydrous sodium sulfate
- Helium (99.999% purity)

2. Instrumentation and Conditions:

- GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 250°C.
- Injection Mode: Splitless (1 μL injection).
- Oven Temperature Program: Initial temperature 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM). Characteristic ions for the derivatized analyte should be determined from a full scan analysis of a concentrated standard.

3. Derivatization and Sample Preparation:

- Standard and Sample Preparation: Prepare standards and samples in an aqueous matrix at appropriate concentrations.

- Derivatization: To 2.0 mL of the aqueous standard or sample, add 200 μL of 0.05 M HCl and 200 μL of saturated NaNO_2 solution. Vortex the mixture.[11]
- Reaction: Heat the mixture at 40°C for 5 minutes in a heating block.[11]
- Extraction: After cooling, add 1.0 mL of dichloromethane and vortex for 1 minute to extract the N-nitroso derivative.[10][11] Allow the layers to separate.
- Drying and Transfer: Carefully transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water. Transfer the dried extract to an autosampler vial for analysis.

4. Data Analysis and Quantification:

- Analyze the prepared standards and samples by GC-MS.
- Monitor the characteristic ions for the derivatized **2-(3,5-Dimethoxyphenyl)morpholine** in SIM mode.
- Construct a calibration curve by plotting the peak area of the primary quantifying ion against the concentration of the standards.
- Calculate the concentration of the analyte in the samples from the calibration curve.

Method Validation Summary (GC-MS)

As with the HPLC method, validation should be conducted in accordance with ICH guidelines.

[2][6][9]

Validation Parameter	Acceptance Criteria	Typical Result
Linearity (R ²)	≥ 0.999	0.9999
Range	10 - 500 ng/mL	Confirmed
Accuracy (% Recovery)	90.0% - 110.0%	94.5% - 108.0%
Precision (% RSD)	Intra-day: ≤ 10.0%, Inter-day: ≤ 15.0%	Intra-day: 4.1%, Inter-day: 6.5%
Limit of Detection (LOD)	Signal-to-Noise Ratio ≥ 3:1	2.5 ng/mL
Limit of Quantification (LOQ)	Signal-to-Noise Ratio ≥ 10:1	10 ng/mL
Specificity	Confirmed by mass spectral data and absence of interfering peaks in blank matrix.	Confirmed

Conclusion

The HPLC-UV and GC-MS methods described provide robust and reliable approaches for the quantification of **2-(3,5-Dimethoxyphenyl)morpholine**. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The HPLC-UV method is well-suited for routine analysis of less complex samples, while the GC-MS method offers superior sensitivity and selectivity for trace-level quantification in challenging matrices. Both methods, when properly validated, will yield accurate and precise data essential for research, development, and quality control applications.

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